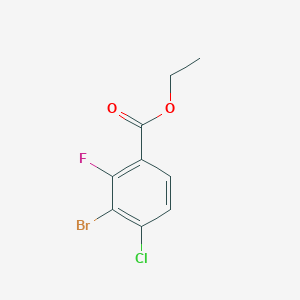

Ethyl 3-bromo-4-chloro-2-fluorobenzoate

Description

Significance of Halogenated Aromatic Compounds in Synthetic Chemistry and Materials Science

Halogenated aromatic compounds are cornerstone molecules in the landscape of modern chemistry. Their significance stems from the profound influence that halogen substituents exert on the physical, chemical, and biological properties of an aromatic ring. In synthetic chemistry, the carbon-halogen bond is a key functional group, acting as a versatile handle for a wide array of transformations. Aryl halides are crucial precursors in numerous cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, which are fundamental for the construction of complex molecular architectures. smolecule.com The polarized nature of the C-X bond also makes these compounds vital for forming Grignard reagents and for participating in nucleophilic aromatic substitution reactions. nih.govresearchgate.net

In materials science, the incorporation of halogens into aromatic systems is a powerful strategy for tuning material properties. For instance, fluorinated aromatic compounds are integral to the development of high-performance polymers, liquid crystals, and organic semiconductors due to the unique electronic properties conferred by fluorine. researchgate.net These materials often exhibit enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics. researchgate.net Similarly, chlorinated and brominated aromatics are widely used as flame retardants and have been instrumental in the synthesis of dyes and other advanced materials. researchgate.net The ability of halogens to modulate properties like lipophilicity and metabolic stability also makes them indispensable in the design of pharmaceuticals and agrochemicals. chemicalbook.comchemicalbook.com

Overview of Fluorinated, Chlorinated, and Brominated Aromatic Systems in Advanced Synthesis

The identity of the halogen atom—fluorine, chlorine, or bromine—imparts distinct characteristics to an aromatic system, which chemists can strategically exploit in advanced synthesis.

Fluorinated Aromatic Systems: The introduction of fluorine, the most electronegative element, leads to significant changes in a molecule's properties. The strong carbon-fluorine (C-F) bond enhances metabolic stability, a crucial feature in drug design. Fluorine's small size minimizes steric hindrance, yet its powerful inductive effect can drastically alter the acidity of nearby protons and the reactivity of other functional groups. In many cases, polyfluorination of an aromatic ring lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), making the arene more resistant to oxidation but more susceptible to nucleophilic attack. smolecule.com

Chlorinated Aromatic Systems: Chlorine is a common substituent in many industrial and pharmaceutical compounds. chemicalbook.com Like other halogens, it is an ortho-, para-directing group in electrophilic aromatic substitution, yet it deactivates the ring towards this reaction due to its inductive electron withdrawal. uni.lu The carbon-chlorine (C-Cl) bond is weaker than the C-F bond, making it more amenable to cleavage in reactions like reductive dehalogenation and cross-coupling. Chlorinated aromatic compounds are prevalent as intermediates in the synthesis of pharmaceuticals and pesticides. chemicalbook.comchemicalbook.com

Brominated Aromatic Systems: The carbon-bromine (C-Br) bond is even more reactive than the C-Cl bond, making brominated aromatics highly valuable precursors in metal-catalyzed cross-coupling reactions. The greater polarizability and lower bond strength of the C-Br bond facilitate oxidative addition to transition metal catalysts, often allowing for milder reaction conditions compared to their chlorinated counterparts. This reactivity makes them preferred substrates for creating complex biaryl structures and other functionalized aromatics.

Structural Features and Reactivity Context of Ethyl 3-bromo-4-chloro-2-fluorobenzoate as a Highly Substituted Arene

This compound is a highly substituted arene, featuring three different halogen atoms and an ethyl ester group on a benzene (B151609) ring. This specific substitution pattern creates a unique electronic and steric environment that dictates its reactivity.

Interactive Table: Properties of Related Halogenated Benzoate (B1203000) Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₉H₇BrClFO₂ | 297.51 | 1804897-09-3 |

| Ethyl 4-bromo-3-chlorobenzoate | C₉H₈BrClO₂ | 263.51 | 120077-67-0 |

| Ethyl 3-bromo-4-fluorobenzoate | C₉H₈BrFO₂ | 247.06 | 23233-33-2 |

| Ethyl 4-bromo-3-chloro-5-fluorobenzoate | C₉H₇BrClFO₂ | 297.51 | Not Available |

Structural Features: The arrangement of substituents on the benzene ring is critical. The fluorine atom at the C2 position, ortho to the ethyl ester group, exerts a strong inductive electron-withdrawing effect and can influence the conformation of the ester. The bromine at C3 and chlorine at C4 further contribute to the electron-deficient nature of the aromatic ring. The combined inductive effects of the three halogens and the ester group make the aromatic ring significantly less nucleophilic than benzene.

Reactivity Context: The reactivity of this compound is governed by the interplay of its functional groups and the distinct properties of each halogen.

Cross-Coupling Reactions: The C-Br bond is the most likely site for initial reactivity in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to C-Cl and C-F bonds. This allows for site-selective functionalization at the C3 position. chemicalbook.comresearchgate.net Under more forcing conditions, the C-Cl bond could potentially undergo subsequent coupling. The C-F bond is generally the most robust and least reactive in such transformations.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring, enhanced by three halogen atoms and an ester group, makes it a candidate for SNAr reactions. nih.govresearchgate.net The fluorine atom at the C2 position strongly activates the ring for nucleophilic attack. Nucleophilic attack would be expected to occur at positions activated by the electron-withdrawing groups, with the relative leaving group ability of the halogens (I > Br > Cl > F) influencing which halogen is displaced.

Directed C-H Functionalization: The fluorine atom at the C2 position can act as a directing group in certain transition metal-catalyzed C-H functionalization reactions, potentially enabling reactions at the adjacent C3 position (if the bromine were not present) or influencing reactivity at other sites. rsc.org

Ester Group Reactivity: The ethyl ester group itself can undergo characteristic reactions such as hydrolysis to the corresponding carboxylic acid or reduction to a benzyl (B1604629) alcohol, provided the reagents used are compatible with the sensitive polyhalogenated ring system. smolecule.com

Historical Context and Evolution of Research in Polyhalogenated Benzoate Synthesis and Functionalization

The synthesis of halogenated aromatic compounds has been a subject of study since the 19th century, with early methods relying on direct electrophilic halogenation of aromatic rings. However, controlling the regioselectivity of these reactions, especially when introducing multiple and different halogens, was a significant challenge.

The development of synthetic methodologies in the 20th century provided more refined control. The Sandmeyer reaction, for instance, allowed for the introduction of halogens at specific positions via diazotization of anilines. This was a crucial step towards the synthesis of specifically substituted polyhalogenated aromatics.

The latter half of the 20th century and the early 21st century saw a revolution in this area with the advent of transition metal-catalyzed cross-coupling reactions. researchgate.net These methods provided powerful tools for the functionalization of pre-halogenated substrates, allowing for the construction of complex molecules from simpler polyhalogenated building blocks. This era marked a shift from simply synthesizing polyhalogenated compounds to using them as versatile intermediates.

Research into polyhalogenated benzoic acids and their esters has evolved in parallel. Initially, the focus was on direct halogenation of benzoic acid or its precursors. researchgate.net More recent advances have focused on building the molecule through sequential, site-selective functionalizations. For example, a synthetic route to a compound like this compound would likely involve a multi-step sequence, potentially starting with a fluorinated benzoic acid and introducing the chlorine and bromine atoms through selective halogenation or coupling strategies. The evolution of this field reflects the broader trends in organic synthesis: a continuous drive towards greater efficiency, selectivity, and control in the construction of complex molecular architectures.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7BrClFO2 |

|---|---|

Molecular Weight |

281.50 g/mol |

IUPAC Name |

ethyl 3-bromo-4-chloro-2-fluorobenzoate |

InChI |

InChI=1S/C9H7BrClFO2/c1-2-14-9(13)5-3-4-6(11)7(10)8(5)12/h3-4H,2H2,1H3 |

InChI Key |

YYIZSWNYFNJWMG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)Cl)Br)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Ethyl 3 Bromo 4 Chloro 2 Fluorobenzoate

Retrosynthetic Analysis of Ethyl 3-bromo-4-chloro-2-fluorobenzoate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.com This process helps in designing a logical forward synthesis pathway. youtube.comyoutube.com For this compound, the analysis begins by identifying the key functional groups and bonds that can be disconnected.

The most apparent disconnection is the ester linkage, which simplifies the target molecule into ethanol (B145695) and the corresponding carboxylic acid, 3-bromo-4-chloro-2-fluorobenzoic acid. This transformation is a standard functional group interconversion (FGI).

The next phase of the analysis focuses on the polyhalogenated benzoic acid. Disconnecting the halogens requires careful consideration of electrophilic aromatic substitution (EAS) reactions and the directing effects of the substituents. youtube.com The carboxyl group is a meta-director and deactivating, while the halogens (F, Cl, Br) are ortho-, para-directors and deactivating. organicchemistrytutor.comaakash.ac.inwikipedia.org The fluorine atom, being the most electronegative, exerts a strong inductive effect but can also donate electron density through resonance. aakash.ac.in

A plausible retrosynthetic pathway for 3-bromo-4-chloro-2-fluorobenzoic acid might start from a simpler fluorinated precursor, such as 2-fluorobenzoic acid or 4-chloro-2-fluorobenzoic acid. The order of halogen introduction is critical. For instance, starting with 2-fluorobenzoic acid, one would need to control the regioselectivity of subsequent chlorination and bromination steps. The fluorine atom directs incoming electrophiles to the ortho and para positions. The para position (C5) and ortho position (C3) relative to the fluorine are activated. However, the carboxyl group directs meta (to C3 and C5). This overlap at C3 and C5 suggests that careful selection of reaction conditions is necessary to achieve the desired substitution pattern.

A possible retrosynthetic route is outlined below:

Target Molecule: this compound

Disconnect Ester: Leads to 3-bromo-4-chloro-2-fluorobenzoic acid and ethanol.

Disconnect Bromine: Leads to 4-chloro-2-fluorobenzoic acid. This step involves a regioselective bromination at the C3 position, which is ortho to the fluorine and meta to the carboxyl group.

Disconnect Chlorine: Leads to 2-fluorobenzoic acid. This requires a regioselective chlorination at the C4 position, which is meta to the carboxyl group and meta to the fluorine. This step can be challenging due to the ortho, para-directing nature of fluorine. Alternatively, starting with 4-chloro-2-fluorotoluene (B1583580) and oxidizing the methyl group to a carboxylic acid after halogenation could be a viable route. chemicalbook.com

This analysis highlights that the primary challenge lies in controlling the regiochemistry of the halogenation steps on a deactivated aromatic ring.

Advanced Direct Halogenation Approaches for Polyhalogenated Benzoates

Direct halogenation of aromatic rings is a cornerstone of organic synthesis. wikipedia.org However, for substrates with multiple substituents, achieving site-selectivity requires sophisticated methods. libretexts.org

The introduction of a bromine atom onto an already substituted aromatic ring is governed by the electronic and steric properties of the existing groups. fiveable.me For a precursor like 4-chloro-2-fluorobenzoic acid, the fluorine atom is an ortho, para-director, and the chloro and carboxyl groups are deactivating, with the carboxyl group being a meta-director. aakash.ac.inwikipedia.org The fluorine atom at C2 and the carboxyl group at C1 direct an incoming electrophile to the C3 and C5 positions.

To achieve selective bromination at the C3 position, various reagents and catalysts can be employed. While molecular bromine (Br₂) with a Lewis acid catalyst like FeBr₃ is traditional, it can sometimes lack selectivity with complex substrates. libretexts.org Modern methods offer milder conditions and improved regioselectivity.

N-Bromosuccinimide (NBS) is a widely used reagent for regioselective bromination, often activated by an acid catalyst or used in polar solvents like hexafluoroisopropanol (HFIP) to enhance the electrophilicity of the bromine. organic-chemistry.orgnih.gov The use of zeolites as shape-selective catalysts can also favor the formation of a specific isomer by sterically hindering attack at other positions. nih.gov

| Reagent/Catalyst System | Application | Selectivity |

| Br₂ / FeBr₃ | General-purpose aromatic bromination | Can be aggressive, may lead to mixtures with highly activated or deactivated rings. |

| N-Bromosuccinimide (NBS) | Selective bromination of activated and deactivated arenes | High para-selectivity often observed; can be tuned with catalysts or solvents. nih.gov |

| NBS / Zeolite | Shape-selective bromination | Favors sterically less hindered products, often enhancing para-selectivity. nih.gov |

| HMTAB (hexamethylenetetramine–bromine) | Regioselective bromination of anilines and other activated rings | Selectivity is dependent on temperature and substrate. researchgate.net |

| (NH₄)₂S₂O₈ / KBr | Oxidative bromination | Effective for a range of aromatic compounds. |

Chlorination of fluorobenzoate precursors follows similar principles to bromination, relying on electrophilic aromatic substitution. The choice of chlorinating agent and catalyst is crucial for controlling the reaction's outcome. Typically, chlorine gas (Cl₂) is used in conjunction with a Lewis acid catalyst such as AlCl₃ or FeCl₃. wikipedia.org

For a precursor like 2-fluorobenzoic acid, the fluorine atom directs to the ortho (C3) and para (C5) positions, while the carboxyl group directs to the meta (C3 and C5) positions. Achieving chlorination at the C4 position would be challenging via direct electrophilic attack due to these directing effects. A more plausible strategy might involve starting with a precursor that already has the desired chloro-substituent, such as 4-chloro-2-fluorotoluene, and then performing subsequent halogenation and oxidation steps.

For substrates where direct chlorination is viable, controlling the reaction conditions is key. Over-chlorination can be an issue, and the strong Lewis acids required can sometimes lead to isomerization or decomposition of starting materials. Milder chlorinating agents like N-chlorosuccinimide (NCS), often used with an acid catalyst, can provide better control. researchgate.net

Direct fluorination of aromatic C-H bonds is historically challenging due to the high reactivity of fluorine gas. Modern methods typically rely on electrophilic fluorinating agents. ucl.ac.ukrsc.org Reagents such as Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) have become indispensable for the site-selective introduction of fluorine atoms onto complex molecules. rsc.orgmdpi.com

These reactions are often mediated by transition metal catalysts, most notably palladium. ucl.ac.uk The use of a directing group on the aromatic substrate can guide the fluorinating agent to a specific C-H bond, usually in the ortho position. ucl.ac.uk For example, amide or pyridine (B92270) groups can direct palladium-catalyzed fluorination. ucl.ac.uk While this is powerful for late-stage fluorination, for the synthesis of this compound, it is more likely that the fluorine atom is incorporated early in the synthesis, using a starting material like 2-fluoroaniline (B146934) or 2-fluorotoluene, which can then be further functionalized.

| Fluorinating Agent | Catalyst/Condition | Comments |

| Selectfluor® | Often used with Lewis or Brønsted acids | Electrophilic fluorinating agent, bench-stable and widely used. mdpi.com |

| N-Fluorobenzenesulfonimide (NFSI) | Pd(OAc)₂ / Directing Group | Enables regioselective C-H fluorination of (hetero)aromatic compounds. rsc.org |

| Nucleophilic Fluorination (e.g., KF) | Requires activated aromatic ring (e.g., with NO₂ groups) | Classic SNAr reaction, less common for non-activated rings. |

The outcome of an electrophilic aromatic halogenation is dictated by the interplay of inductive and resonance effects of the substituents already on the ring. organicchemistrytutor.com

Activating Groups (e.g., -OH, -OR, -NH₂, -R) are ortho, para-directors that increase the rate of reaction. aakash.ac.in

Deactivating Groups (e.g., -NO₂, -SO₃H, -C=O, -COOH) are meta-directors that decrease the reaction rate. wikipedia.org

Halogens (-F, -Cl, -Br, -I) are a unique class. They are deactivating due to their strong negative inductive effect (-I) but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance (+R effect), which stabilizes the intermediate carbocation for ortho and para attack. aakash.ac.inwikipedia.org

In the context of synthesizing 3-bromo-4-chloro-2-fluorobenzoic acid, all substituents (-F, -Cl, -COOH, and later -Br) are deactivating, making the ring progressively less reactive towards further substitution. acs.org The regiochemical outcome of each halogenation step depends on a consensus or competition between the directing effects of the groups present.

Catalysts play a pivotal role. Lewis acids like FeCl₃ and AlCl₃ work by polarizing the halogen-halogen bond, creating a more potent electrophile. wikipedia.orglibretexts.org Brønsted acids can also catalyze halogenation, particularly for deactivated arenes. acs.org The choice and amount of catalyst can influence selectivity, with stronger catalysts sometimes leading to faster but less selective reactions. google.com

Esterification Methods for Halogenated Benzoic Acids

The final step in the proposed synthesis is the conversion of 3-bromo-4-chloro-2-fluorobenzoic acid to its ethyl ester. Halogenated benzoic acids can be less reactive in esterification reactions due to the electron-withdrawing effects of the halogens and potential steric hindrance from ortho substituents.

Fischer-Speier Esterification: This is the most common method, involving heating the carboxylic acid with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium, and using excess alcohol or removing the water formed drives it towards the product. wikipedia.org Isotopic labeling studies have confirmed the mechanism where the alcohol's oxygen atom becomes the ester's ether oxygen. acs.org

Reaction with Alkyl Halides: The carboxylate salt of the benzoic acid, formed by reaction with a base like sodium carbonate or a tertiary amine, can be reacted with an alkyl halide (e.g., ethyl iodide or ethyl bromide) in a nucleophilic substitution reaction. google.com

Mechanically Induced Esterification: Recent research has shown that esterification can be achieved under solvent-free conditions at room temperature using high-speed ball-milling, with reagents like iodine and potassium hypophosphite, offering a greener alternative. nih.gov This method has been shown to be compatible with halogenated benzoic acids. nih.gov

Given the potential for steric hindrance from the ortho-fluoro and ortho-bromo substituents (relative to the carboxyl group), a robust method like Fischer-Speier esterification with sufficient heating would likely be effective.

Acid-Catalyzed Esterification of 3-bromo-4-chloro-2-fluorobenzoic acid

The most direct route to this compound is the acid-catalyzed esterification of its parent carboxylic acid, 3-bromo-4-chloro-2-fluorobenzoic acid. This transformation is typically achieved through the Fischer-Speier esterification method, a cornerstone reaction in organic synthesis.

The Fischer esterification involves heating a carboxylic acid with an excess of an alcohol, in this case, ethanol, in the presence of a strong acid catalyst. ucla.edu Commonly used catalysts include sulfuric acid (H₂SO₄), phosphoric acid, or p-toluenesulfonic acid. ucla.edu The reaction is an equilibrium process, and to drive it towards the formation of the ethyl ester product, an excess of the alcohol reactant is used, or water, the byproduct, is removed as it forms.

Research into the Fischer esterification of substituted benzoic acids has led to optimized conditions. For instance, studies on similar compounds like 4-fluoro-3-nitrobenzoic acid have shown that microwave-assisted organic synthesis (MAOS) can significantly enhance reaction rates and yields compared to conventional heating methods. In a closed-vessel microwave system, parameters such as temperature and reaction time can be precisely controlled. academicpublishers.org For some substituted benzoic acids, optimal ester yields were achieved at temperatures between 130–150°C. A strategy to overcome the equilibrium limitation in a closed vessel involves adding the acid catalyst at specific time intervals during the reaction. usm.myresearchgate.net

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by the ethanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation of this species regenerates the acid catalyst and provides the final ester product.

Alternative Esterification Pathways for Substituted Benzoic Acids

While Fischer esterification is common, alternative methods are available, particularly for substrates that may be sensitive to strong acids or sterically hindered.

Steglich Esterification: This method provides a mild pathway for forming esters and is effective for converting sterically demanding and acid-labile substrates. organic-chemistry.orgnih.gov The reaction utilizes a coupling agent, typically a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). nih.govrsc.org

The mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. organic-chemistry.org DMAP, being a stronger nucleophile than the alcohol, then reacts with this intermediate to form a reactive acyl-pyridinium species ("active ester"). This species readily undergoes nucleophilic attack by the alcohol to form the desired ester, regenerating the DMAP catalyst. organic-chemistry.org The byproduct, dicyclohexylurea (DHU), is a stable solid that can often be removed by filtration. organic-chemistry.org The reaction is typically performed under mild, neutral pH conditions at room temperature. rsc.org

Mitsunobu Reaction: The Mitsunobu reaction is another powerful method for ester synthesis under mild conditions. researchgate.net It involves the condensation of an alcohol with a carboxylic acid using a combination of a phosphine (B1218219), usually triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). acs.org The reaction generally proceeds with an inversion of stereochemistry at the alcohol's chiral center, though this is not a factor for the synthesis of an ethyl ester. organic-chemistry.org

The reaction's success can be influenced by the acidity (pKa) of the carboxylic acid. kuleuven.be Studies have shown that acids stronger than acetic acid often give better yields in esterification reactions. acs.org This is because the reaction of the alcohol with the key phosphonium (B103445) intermediate is more rapid than competing side reactions for stronger acids. acs.org The reaction is versatile and has been widely applied in the synthesis of complex organic molecules. researchgate.net

| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | Excess Alcohol (Ethanol), Strong Acid Catalyst (H₂SO₄) | Heating/Reflux | Inexpensive reagents, simple procedure. ucla.edu | Equilibrium-limited, requires harsh acidic conditions. |

| Steglich Esterification | DCC or DIC, DMAP (catalytic) | Room temperature, neutral pH | Mild conditions, suitable for acid-sensitive substrates. organic-chemistry.orgnih.gov | Carbodiimide reagents can be hazardous; byproduct removal necessary. rsc.org |

| Mitsunobu Reaction | PPh₃, DEAD or DIAD | Mild, often -20°C to room temperature | Very mild conditions, high yields. researchgate.net | Stoichiometric phosphine oxide byproduct can complicate purification. organic-chemistry.org |

Sequential Halogenation and Functional Group Interconversion Routes

An alternative to the direct esterification of the fully substituted benzoic acid is a multi-step approach. These routes involve building the molecule by sequentially introducing the halogen atoms and the ester functional group, starting from simpler, more readily available precursors.

Derivatization from Precursor Halobenzoic Acids and Halobenzaldehydes

One common strategy involves starting with a commercially available, less substituted aromatic compound and introducing the remaining functional groups through a series of reactions.

Route from Halobenzoic Acids: A plausible pathway begins with a di-substituted benzoic acid, such as 4-chloro-2-fluorobenzoic acid . This precursor can first be esterified to yield ethyl 4-chloro-2-fluorobenzoate . uni.lusynblock.com The subsequent step is the regioselective bromination of this ester. In electrophilic aromatic substitution, the position of the incoming electrophile (Br⁺) is directed by the existing substituents. The ester group (-COOEt) is a deactivating meta-director, while the fluorine (-F) and chlorine (-Cl) atoms are deactivating ortho-, para-directors. The strong ortho-, para-directing effect of the fluorine atom at position 2, combined with the para-directing effect of the chlorine at position 4, would strongly favor the introduction of bromine at the C3 position, which is ortho to both the fluorine and the ester group (activated by the halogens) and meta to the chlorine.

Route from Halobenzaldehydes: Another synthetic sequence starts with a precursor like 4-fluorobenzaldehyde . chemicalbook.com This aldehyde can undergo electrophilic bromination to introduce a bromine atom. For instance, methods exist for the synthesis of 3-bromo-4-fluorobenzaldehyde using reagents like bromine in the presence of a Lewis acid such as aluminum trichloride, or using sodium bromide and an oxidizing agent. patsnap.comgoogle.com Following the synthesis of a di-halogenated aldehyde, a subsequent chlorination step would be required to yield 3-bromo-4-chloro-2-fluorobenzaldehyde . The aldehyde group can then be oxidized to a carboxylic acid group, yielding 3-bromo-4-chloro-2-fluorobenzoic acid . This oxidation is a standard transformation that can be accomplished with various reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid. Finally, the resulting carboxylic acid is esterified as described in section 2.3.1 to give the target product.

| Starting Material | Step 1 | Step 2 | Step 3 |

|---|---|---|---|

| 4-Chloro-2-fluorobenzoic acid | Esterification → Ethyl 4-chloro-2-fluorobenzoate | Electrophilic Bromination at C3 | Final Product |

| 4-Fluorobenzaldehyde | Halogenation(s) → 3-Bromo-4-chloro-2-fluorobenzaldehyde | Oxidation → 3-Bromo-4-chloro-2-fluorobenzoic acid | Esterification → Final Product |

Halogen Exchange Reactions and Their Selectivity in Polyhalogenated Systems

Halogen exchange reactions, particularly the conversion of one halogen for another on an aromatic ring, represent a sophisticated synthetic strategy. ub.edu While the classic Finkelstein reaction is well-established for alkyl halides, its application to aryl halides is more challenging due to the higher strength of the carbon-halogen bond at an sp²-hybridized carbon. nih.gov However, modern transition-metal catalysis has enabled these transformations. ub.edu

These reactions, often called aromatic Finkelstein reactions, can be catalyzed by metals like copper or nickel. ub.edunih.gov They allow for the conversion of more accessible aryl halides into less accessible ones. ub.edu For a polyhalogenated compound like this compound, a precursor with a different halogen pattern could theoretically be converted into the target molecule. For example, one might envision a precursor like ethyl 3,4-dichloro-2-fluorobenzoate undergoing a selective exchange of the chlorine at C3 for a bromine.

The key challenge in such systems is selectivity . The relative reactivity of the C-X bonds (C-F > C-Cl > C-Br) plays a crucial role. Typically, heavier, weaker-bound halogens are more easily substituted. However, the choice of catalyst, ligand, solvent, and halide source can influence the outcome, sometimes allowing for the replacement of a lighter halogen with a heavier one. nih.gov The development of catalytic systems that can selectively target one specific C-X bond in the presence of others is an active area of research. While a viable route, the precise conditions required for selective halogen exchange on this specific polyhalogenated system would require dedicated empirical development.

Mechanistic Investigations of Chemical Transformations Involving Ethyl 3 Bromo 4 Chloro 2 Fluorobenzoate

Electrophilic Aromatic Substitution (SEAr) Reactivity of Halogenated Benzoates

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, involving the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The reaction generally proceeds via a two-step mechanism initiated by the attack of the electron-rich aromatic ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com The subsequent deprotonation of this intermediate restores the ring's aromaticity. masterorganicchemistry.com The presence of substituents on the benzene (B151609) ring significantly affects both the reaction rate and the position of the incoming electrophile (regioselectivity). wikipedia.org

Steric and Electronic Effects on Regioselectivity in SEAr

The regiochemical outcome of an SEAr reaction on a substituted benzene ring is governed by the interplay of electronic and steric effects of the existing substituents. These groups can be classified as either activating or deactivating and as ortho-, para- or meta-directing. wikipedia.orglibretexts.org Activating groups donate electron density to the ring, stabilizing the cationic intermediate and increasing the reaction rate. wikipedia.org Conversely, deactivating groups withdraw electron density, destabilizing the intermediate and slowing the reaction. libretexts.org

In the case of Ethyl 3-bromo-4-chloro-2-fluorobenzoate, all substituents are deactivating.

Halogens (F, Cl, Br): Halogens are deactivating due to their strong inductive electron-withdrawing effect (-I). However, they are ortho-, para-directors because they can donate a lone pair of electrons through resonance (+R effect), which helps stabilize the positive charge in the ortho and para positions of the arenium ion intermediate. libretexts.org The reactivity of halogen-substituted rings in SEAr decreases as the halogen size increases and electronegativity decreases. libretexts.org

Ethyl Ester Group (-COOEt): The ester group is a deactivating, meta-directing group. It withdraws electron density from the ring through both inductive and resonance effects (-I, -R), destabilizing the arenium ion, particularly when the positive charge is on the carbon atom attached to the group (ortho and para positions).

The combined influence of these groups on this compound renders the aromatic ring highly electron-deficient and thus, strongly deactivated towards electrophilic attack. The directing effects of the substituents are as follows:

-F at C2: Directs ortho (C3 - occupied) and para (C5).

-Br at C3: Directs ortho (C2, C4 - occupied) and para (C6).

-Cl at C4: Directs ortho (C3, C5) and para (C1 - occupied).

-COOEt at C1: Directs meta (C3, C5).

Considering the available positions (C5 and C6), the directing effects converge. The fluorine at C2 directs para to C5. The chlorine at C4 directs ortho to C5. The ester group at C1 directs meta to C5. The bromine at C3 directs para to C6. Therefore, electrophilic attack, if it occurs, would be predicted to happen at position C5, which is favored by the directing effects of the F, Cl, and ester groups. Position C6 is only favored by the bromine. Steric hindrance from the adjacent chlorine atom at C4 might also influence the accessibility of the C5 position.

| Substituent on Ring | Electronic Effect | Directing Influence |

|---|---|---|

| -F, -Cl, -Br | Deactivating (Inductive Withdrawal > Resonance Donation) | Ortho, Para |

| -COOEt (Ester) | Deactivating (Inductive & Resonance Withdrawal) | Meta |

Transition State Analysis and Reaction Pathways in SEAr Halogenation

Further halogenation of this compound represents a typical SEAr reaction. Halogens like Br₂ and Cl₂ are generally not electrophilic enough to attack a deactivated aromatic ring on their own. libretexts.org The reaction requires activation by a Lewis acid catalyst, such as FeCl₃ or AlBr₃. masterorganicchemistry.comlibretexts.org The catalyst polarizes the halogen-halogen bond, creating a more potent electrophile that can be attacked by the aromatic ring. libretexts.org

The rate-limiting step is the formation of the cationic arenium intermediate. masterorganicchemistry.com For this compound, the transition state leading to this intermediate would be of high energy due to the cumulative electron-withdrawing nature of the four substituents. These groups destabilize the developing positive charge on the ring. The stability of the possible intermediates determines the reaction pathway. Attack at C5 would lead to a carbocation that can be stabilized by resonance, with the positive charge distributed across the ring. The lone pairs on the halogens at C2, C3, and C4 can participate in resonance stabilization, although their inductive withdrawal effect is dominant. The ester group at C1 would strongly destabilize any resonance structure that places the positive charge on C1.

Nucleophilic Aromatic Substitution (SNAr) Pathways in Polyhalogenated Systems

In contrast to SEAr, nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. wikipedia.orgmasterorganicchemistry.com The reaction is highly favored in systems containing strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group. wikipedia.orgmasterorganicchemistry.com These EWGs are essential to activate the ring towards nucleophilic attack and to stabilize the negatively charged intermediate. masterorganicchemistry.com

The general mechanism is a two-step addition-elimination process. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. masterorganicchemistry.comstackexchange.com This step is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. stackexchange.comlibretexts.org In the second, faster step, the leaving group departs, restoring the aromatic system. libretexts.org

Role of Fluorine as a Leaving Group in SNAr Reactions

In SNAr reactions, the typical leaving group ability observed in aliphatic SN2 reactions (I > Br > Cl > F) is often inverted, with fluoride (B91410) being an excellent leaving group (F > Cl > Br > I). masterorganicchemistry.comnih.gov This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. libretexts.orgchemicalforums.com Fluorine's superior performance is attributed to its high electronegativity. stackexchange.com This powerful inductive effect makes the carbon atom it is attached to highly electrophilic, thus accelerating the initial attack by the nucleophile. csbsju.edu Furthermore, the electronegative fluorine atom strongly stabilizes the negative charge of the intermediate Meisenheimer complex, lowering the activation energy of the rate-determining step. stackexchange.com Therefore, in this compound, the fluorine atom at the C2 position is a likely site for nucleophilic displacement.

Activation by Electron-Withdrawing Groups and Ester Functionality in SNAr

The feasibility of SNAr reactions on this compound is critically dependent on the activating effect of its electron-withdrawing substituents. Aromatic rings are inherently electron-rich and thus resist attack by nucleophiles. masterorganicchemistry.com However, the presence of EWGs can render the ring electrophilic enough to react. wikipedia.orgmasterorganicchemistry.com

| Factor | Influence on SNAr | Relevance to this compound |

|---|---|---|

| Electron-Withdrawing Groups (EWGs) | Activate the ring towards nucleophilic attack and stabilize the Meisenheimer complex. | The -COOEt, -F, -Cl, and -Br groups all act as EWGs, making the ring susceptible to SNAr. |

| Leaving Group | The rate is determined by the group's ability to activate the ring for attack (electronegativity), not its bond strength. | Fluorine is an excellent leaving group in SNAr due to its high electronegativity, making the C-F bond a likely site of substitution. |

| Position of EWG | Ortho/para positions allow for resonance stabilization of the intermediate, leading to faster reactions. | The -COOEt group is ortho to the C-F bond, providing strong activation and stabilization. |

Competition between Halogen Displacement and Other Nucleophilic Attacks on the Aromatic Ring

In polyhalogenated systems like this compound, there is competition between the displacement of different halogen atoms. The relative reactivity generally follows the order F > Cl > Br, reflecting the rate-determining nucleophilic attack which is most facilitated at the most electrophilic carbon, the one attached to fluorine. masterorganicchemistry.com Therefore, nucleophilic substitution is most likely to occur at the C2 position, leading to the displacement of the fluoride ion. Substitution at C4 (displacing chloride) is also possible but expected to be slower. Displacement of the bromide at C3 is least likely, as it is not activated by an ortho or para ester group.

Another potential site for nucleophilic attack is the carbonyl carbon of the ester group. Strong nucleophiles can react with esters via nucleophilic acyl substitution. This creates a competition between SNAr at the ring and attack at the side chain. The outcome of the reaction will depend on the nature of the nucleophile and the reaction conditions. For example, hard nucleophiles like hydroxide (B78521) might favor attack at the hard carbonyl carbon, leading to saponification (hydrolysis of the ester), while softer nucleophiles might preferentially attack the softer carbon centers of the aromatic ring. Careful selection of reagents and conditions is therefore necessary to control the regioselectivity of the reaction.

Mechanistic Aspects of Ester Hydrolysis and Transesterification Reactions for Halogenated Benzoate (B1203000) Esters

The hydrolysis and transesterification of esters are fundamental reactions in organic chemistry. For halogenated benzoate esters, the presence of multiple electron-withdrawing halogen atoms on the aromatic ring significantly influences the reactivity of the ester functional group.

Ester Hydrolysis

Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.

Base-Promoted Hydrolysis (Saponification): The hydrolysis of esters using a base, such as sodium hydroxide, is an irreversible process called saponification. The reaction proceeds via a nucleophilic acyl substitution mechanism. libretexts.org For benzoate esters, this is typically a bimolecular acyl-oxygen cleavage (BAC2) mechanism. nih.gov The process begins with the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This is the rate-determining step and results in the formation of a tetrahedral alkoxide intermediate. libretexts.orgnih.gov The electron-withdrawing effects of the bromine, chlorine, and fluorine atoms on the benzene ring of this compound increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Subsequently, the carbonyl double bond reforms, leading to the expulsion of the ethoxide leaving group. In the final step, the highly basic ethoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion and yielding a carboxylate salt and ethanol (B145695). libretexts.org

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is first protonated by an acid catalyst (e.g., H₃O⁺). libretexts.orgyoutube.com This protonation enhances the electrophilicity of the carbonyl carbon, allowing it to be attacked by a weak nucleophile like water. libretexts.org This leads to a tetrahedral intermediate. Following a series of proton transfers, an alcohol molecule (ethanol) is eliminated as a good leaving group, and the carbonyl group is reformed. youtube.com A final deprotonation step regenerates the acid catalyst and yields the carboxylic acid product. This reaction is an equilibrium process, and the reverse reaction is known as Fischer esterification. youtube.com

Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org Similar to hydrolysis, this reaction can be catalyzed by both acids and bases and is governed by equilibrium. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis. libretexts.orgyoutube.com It involves protonation of the carbonyl oxygen, nucleophilic attack by the new alcohol, proton transfers to make the original alkoxy group a better leaving group, elimination of the original alcohol, and deprotonation to yield the new ester. masterorganicchemistry.comyoutube.com Using a large excess of the reactant alcohol can shift the equilibrium towards the desired product. libretexts.org

Base-Catalyzed Transesterification: Under basic conditions, a strong nucleophile, typically an alkoxide (R'O⁻), attacks the ester's carbonyl carbon. masterorganicchemistry.com This forms a tetrahedral intermediate which then collapses, eliminating the original alkoxide (EtO⁻) and forming the new ester. masterorganicchemistry.comyoutube.com This is also an equilibrium process, and the position of the equilibrium is determined by the relative stability of the reactant and product alkoxides.

The table below summarizes the key mechanistic features of these transformations for a generic halogenated ethyl benzoate.

| Transformation | Catalyst | Key Mechanistic Steps | Intermediate | Nature of Reaction |

|---|---|---|---|---|

| Hydrolysis | Base (e.g., NaOH) | 1. Nucleophilic attack by OH⁻ 2. Elimination of ethoxide (⁻OEt) 3. Deprotonation of carboxylic acid | Tetrahedral alkoxide | Irreversible (Saponification) |

| Hydrolysis | Acid (e.g., H₃O⁺) | 1. Protonation of C=O 2. Nucleophilic attack by H₂O 3. Proton transfers 4. Elimination of ethanol (EtOH) | Protonated tetrahedral intermediate | Reversible |

| Transesterification | Base (e.g., NaOR') | 1. Nucleophilic attack by ⁻OR' 2. Elimination of ethoxide (⁻OEt) | Tetrahedral alkoxide | Reversible |

| Transesterification | Acid (e.g., H⁺, R'OH) | 1. Protonation of C=O 2. Nucleophilic attack by R'OH 3. Proton transfers 4. Elimination of ethanol (EtOH) | Protonated tetrahedral intermediate | Reversible |

Investigating Radical Pathways in Functionalization of Polyhalogenated Arenes

The functionalization of polyhalogenated arenes like this compound can also be achieved through radical pathways. These methods offer alternative strategies to traditional ionic reactions, particularly for forging carbon-carbon or carbon-heteroatom bonds at positions that are otherwise difficult to access.

Radical reactions on arenes often proceed through a three-stage mechanism: initiation, propagation, and termination.

Initiation: This step involves the generation of a radical species. Modern methods often employ photoredox catalysis, where a photocatalyst absorbs light and engages in a single-electron transfer (SET) process with a radical precursor. researchgate.netnih.gov For instance, an enzyme-templated charge-transfer (CT) complex between a substrate and a photocatalyst can lead to radical formation upon photoexcitation. nih.gov Another approach involves the use of radical initiators that decompose upon heating or irradiation.

Propagation: The generated radical can then react with the polyhalogenated aromatic ring. One common pathway is radical-radical coupling, where the aryl radical couples with another radical species. researchgate.net Alternatively, a radical can add to the aromatic ring to form a cyclohexadienyl radical intermediate. This intermediate can then be oxidized to a substituted product, often with the loss of a proton or another group, to restore aromaticity. The regioselectivity of this addition is governed by the electronic and steric properties of the substituents on the arene. For a polysubstituted ring like that in this compound, predicting the outcome can be complex.

Termination: The reaction ceases when radicals combine to form non-radical species or are quenched by inhibitors.

Mechanistic studies are crucial to understanding and optimizing these radical reactions. A common technique is the use of radical trapping agents, such as (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO). If the reaction is inhibited or a trapped adduct is formed in the presence of TEMPO, it provides strong evidence for the involvement of a radical pathway. researchgate.net Computational studies and analysis of reaction energy profiles can also provide insight into the feasibility of proposed radical pathways. researchgate.net

The table below outlines potential radical functionalization pathways and associated mechanistic details relevant to polyhalogenated arenes.

| Radical Pathway | Initiation Method | Proposed Mechanism | Method of Mechanistic Investigation |

|---|---|---|---|

| Radical C-H Alkylation | Photoredox Catalysis | Formation of an alkyl radical via SET, followed by addition to the arene ring to form a cyclohexadienyl radical, and subsequent oxidation/re-aromatization. princeton.edu | Radical trapping with TEMPO, fluorescence quenching studies, cyclic voltammetry. researchgate.net |

| Radical-Radical Coupling | Organic Photoredox Catalysis | Generation of a cyclohexadienyl radical and a persistent radical, followed by their coupling. researchgate.net | Analysis of reaction energy profiles via computational chemistry. researchgate.net |

| Desulfonylative Halogenation | Hypervalent Iodine(III) Oxidant | Generation of an aryl radical from an aryl sulfonyl chloride, which is then trapped by a halide source. While not directly functionalizing the arene C-H, it represents a radical pathway for modifying arene derivatives. researchgate.net | Control experiments to rule out non-radical pathways. researchgate.net |

Computational Chemistry and Theoretical Studies of Ethyl 3 Bromo 4 Chloro 2 Fluorobenzoate

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory is a cornerstone of modern chemistry, providing a framework for understanding the electronic structure and reactivity of molecules. For Ethyl 3-bromo-4-chloro-2-fluorobenzoate, an analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly revealing.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and stability of a molecule. mdpi.com A smaller gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, initiating a chemical reaction. schrodinger.com For aromatic compounds, the HOMO is often associated with the electron-donating ability (nucleophilicity), while the LUMO relates to the electron-accepting ability (electrophilicity). nih.gov

In this compound, the presence of multiple halogen substituents (F, Cl, Br) and an ethyl ester group significantly influences the HOMO-LUMO gap. Halogens are electronegative and can withdraw electron density from the aromatic ring through the sigma bond (inductive effect), which tends to lower the energy of the molecular orbitals. Conversely, the lone pairs on the halogens can donate electron density back to the pi-system of the ring (resonance effect). The ethyl ester group is an electron-withdrawing group, further modifying the electronic landscape.

Table 1: Illustrative HOMO, LUMO, and Energy Gap Values for Substituted Benzoates (Calculated using DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Ethyl Benzoate (B1203000) | -6.8 | -1.2 | 5.6 |

| Ethyl 4-chlorobenzoate | -7.0 | -1.5 | 5.5 |

| Ethyl 3,4-dichlorobenzoate | -7.2 | -1.8 | 5.4 |

| This compound (Estimated) | -7.4 | -2.1 | 5.3 |

Note: The values for this compound are estimated based on trends observed in related compounds and are for illustrative purposes.

The predicted trend suggests that the multiple halogen substituents and the ester group in this compound would lead to a relatively lower HOMO-LUMO gap compared to simpler benzoates, indicating a higher propensity for certain chemical reactions.

The distribution of electron density within a molecule is fundamental to its reactivity. The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry that maps the electrostatic potential onto the electron density surface of a molecule. rsc.org This allows for the visualization of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. rsc.org

For this compound, the MEP surface would be characterized by several key features:

Negative Potential (Red/Yellow): Regions of negative potential are expected around the oxygen atoms of the carbonyl group in the ethyl ester moiety, indicating their nucleophilic character and propensity to interact with electrophiles or act as hydrogen bond acceptors.

Positive Potential (Blue): Regions of positive potential are anticipated around the hydrogen atoms of the ethyl group and, more importantly, on the aromatic ring, particularly near the electron-withdrawing substituents. The presence of a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atoms (especially bromine and chlorine), is also a possibility and can be indicative of their ability to form halogen bonds. semanticscholar.orgresearchgate.net

Aromatic Ring: The electron density of the benzene (B151609) ring is significantly influenced by the substituents. The fluorine, chlorine, and bromine atoms, along with the ethyl ester group, are all electron-withdrawing. This will lead to a generally more positive electrostatic potential on the aromatic ring compared to unsubstituted benzene, making it more susceptible to nucleophilic attack.

The analysis of Mulliken or Natural Bond Orbital (NBO) charges can provide a quantitative measure of the charge distribution on individual atoms, complementing the qualitative picture from the MEP surface. nih.gov

Regioselectivity Prediction in Electrophilic and Nucleophilic Substitutions

The substitution pattern on the benzene ring of this compound makes the prediction of regioselectivity in further substitution reactions a complex but important challenge. Computational methods can be employed to predict the most likely sites for both electrophilic and nucleophilic attack.

Further halogenation of this compound would be an electrophilic aromatic substitution reaction. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. libretexts.orgmasterorganicchemistry.com The fluorine, chlorine, and bromine atoms are ortho-, para-directors, while the ethyl ester group is a meta-director. youtube.comnih.gov

Computational approaches to predict regioselectivity in electrophilic aromatic substitution often involve calculating the relative stabilities of the possible reaction intermediates (arenium ions or sigma complexes). diva-portal.org The transition state leading to the most stable intermediate is generally the lowest in energy, and thus the corresponding product is formed preferentially. libretexts.org Fukui functions and condensed-to-atom Fukui indices can also be calculated to identify the most nucleophilic sites on the aromatic ring, which are the most likely to be attacked by an electrophile.

Given the existing substitution pattern, the remaining two hydrogens on the ring (at positions 5 and 6) are the potential sites for further substitution. The combined electronic effects of the four substituents would need to be carefully evaluated to predict the outcome.

In nucleophilic aromatic substitution (SNAr) reactions, the situation is reversed. The aromatic ring acts as an electrophile, and the leaving group is displaced by a nucleophile. Polyhalogenated aromatic compounds are often susceptible to SNAr reactions, especially when activated by electron-withdrawing groups. nih.gov

For this compound, any of the halogen atoms could potentially act as a leaving group. Computational modeling can help predict the most likely leaving group and the position of nucleophilic attack by calculating the energies of the transition states and intermediates for each possible pathway. nih.gov The stability of the Meisenheimer complex, the intermediate in SNAr reactions, is a key factor.

Both steric and electronic factors are critical. The ortho-fluoro substituent, for example, is sterically hindered by the adjacent bromo and ethyl ester groups. Electronically, the relative bond strengths of C-F, C-Cl, and C-Br, as well as the ability of the ring to stabilize the negative charge in the Meisenheimer complex, will influence the reaction pathway. The strongly electron-withdrawing nature of the ethyl ester group will activate the ring towards nucleophilic attack.

Conformational Analysis and Stereoelectronic Effects in Polyhalogenated Benzoates

The ethyl ester group in this compound is not fixed in a single orientation but can rotate around the C(ring)-C(carbonyl) bond. This rotation gives rise to different conformers, and their relative energies can be determined through computational conformational analysis. researchgate.net

The planarity of the ester group with respect to the aromatic ring is a key conformational feature. For ortho-substituted benzoates, steric hindrance can force the ester group out of the plane of the ring. researchgate.netresearchgate.net In this compound, the ortho-fluoro substituent is relatively small, but the cumulative steric effect with the ortho-bromo group on the other side of the ester could influence the preferred conformation.

Stereoelectronic effects, which involve the interaction of orbitals based on their spatial orientation, also play a role. wikipedia.org For example, the overlap between the pi-orbitals of the aromatic ring and the carbonyl group is maximized when they are coplanar, leading to electronic stabilization. However, this can be counteracted by steric repulsion. Computational methods can quantify these competing effects to predict the most stable conformation.

Simulation of Reaction Mechanisms and Transition States for Complex Transformations

The intricate nature of chemical reactions involving polyhalogenated aromatic compounds like this compound necessitates the use of computational chemistry to elucidate complex reaction mechanisms and characterize the fleeting transition states. While direct computational studies on this specific molecule are not extensively available in the public domain, a wealth of theoretical research on structurally similar halo-substituted benzoates and other aromatic systems provides a robust framework for understanding its reactivity. Density Functional Theory (DFT) calculations are a particularly powerful tool for modeling reaction pathways, allowing for the prediction of activation energies, the visualization of transition state geometries, and the analysis of electronic effects that govern the course of a reaction.

The regioselectivity of SNAr reactions on polyhalogenated aromatics is a key aspect that can be explored through computational simulations. The relative lability of the halogen leaving groups (F > Cl > Br) in typical SNAr reactions is often a determining factor. masterorganicchemistry.com However, the specific substitution pattern on the benzene ring can significantly influence which halogen is preferentially displaced. DFT calculations can model the attack of a nucleophile at each of the halogen-bearing carbon atoms, allowing for a comparison of the activation energies for the formation of the different possible Meisenheimer complexes and the subsequent transition states for halide expulsion.

For instance, a hypothetical DFT study on the reaction of this compound with a nucleophile, such as methoxide, would likely investigate the potential energy surfaces for the displacement of the fluoride (B91410), chloride, and bromide ions. The calculated activation energies would provide insight into the most probable reaction pathway.

Table 1: Hypothetical DFT-Calculated Activation Energies for SNAr Reaction of this compound with Methoxide

| Leaving Group | Position of Attack | Calculated Activation Energy (kcal/mol) |

| Fluoride | C2 | 22.5 |

| Bromide | C3 | 28.1 |

| Chloride | C4 | 25.8 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of SNAr reactions on analogous compounds.

Beyond SNAr, computational studies are invaluable for understanding the mechanisms of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental in modern organic synthesis. nih.govmdpi.com For a molecule like this compound, which possesses multiple potential reaction sites for oxidative addition to a palladium(0) catalyst, theoretical calculations can predict the selectivity. Studies on similar bromo-chloro aromatic compounds have shown that the oxidative addition of palladium to the carbon-bromine bond is generally kinetically and thermodynamically favored over the carbon-chlorine bond. researchgate.net

A simulated reaction pathway for a Suzuki coupling would involve the modeling of the oxidative addition, transmetalation, and reductive elimination steps. The transition state for the oxidative addition is of particular interest, as it determines the initial regioselectivity of the process.

Table 2: Hypothetical DFT-Calculated Parameters for the Oxidative Addition Step in a Suzuki Coupling Reaction

| Bond Cleavage | Transition State Bond Length (Pd-C, Å) | Transition State Bond Length (C-X, Å) | Activation Energy (kcal/mol) |

| C-Br | 2.25 | 2.18 | 15.3 |

| C-Cl | 2.31 | 2.05 | 20.7 |

| C-F | 2.15 | 1.55 | 28.9 |

Note: The data in this table is hypothetical and for illustrative purposes, based on computational studies of related haloaromatic compounds.

Furthermore, computational chemistry allows for the investigation of more complex transformations, such as Grignard reactions. While Grignard reagents are strong nucleophiles, their reactions with esters can be complex, often involving double addition to the carbonyl group. masterorganicchemistry.com A computational model could explore the initial nucleophilic attack on the carbonyl carbon of this compound, the formation of the tetrahedral intermediate, and the subsequent elimination of the ethoxy group to form a ketone, which can then react with a second equivalent of the Grignard reagent. masterorganicchemistry.com The simulation could also assess the potential for competing reactions, such as attack at one of the halogenated positions.

Applications in Advanced Organic Synthesis As a Building Block

Utilization in Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and polyhalogenated substrates like Ethyl 3-bromo-4-chloro-2-fluorobenzoate are prime candidates for these transformations. The ability to selectively activate one halogen over another provides a powerful tool for molecular construction.

The Suzuki-Miyaura coupling, which forges a carbon-carbon bond between an organoboron reagent and an organic halide, can be applied with high selectivity to this compound. rsc.orgnih.gov Due to the significantly higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed systems, the Suzuki-Miyaura reaction will preferentially occur at the C-3 position (bromine). nih.govnih.gov This allows for the selective introduction of a wide range of aryl or heteroaryl groups.

This transformation is typically carried out using a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, and a base. The reaction is highly tolerant of various functional groups on the incoming arylboronic acid, making it a robust method for arylation.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Organoboron Reagent | Expected Product | Significance of Product Scaffold |

|---|---|---|

| Phenylboronic acid | Ethyl 4-chloro-2-fluoro-3-phenylbenzoate | Core structure for biaryl compounds. |

| 4-Methoxyphenylboronic acid | Ethyl 4-chloro-2-fluoro-3-(4-methoxyphenyl)benzoate | Access to functionalized biaryls for pharmaceuticals. |

| Thiophen-2-ylboronic acid | Ethyl 4-chloro-2-fluoro-3-(thiophen-2-yl)benzoate | Incorporation of heteroaromatic rings for materials science. |

| Pyridin-3-ylboronic acid | Ethyl 4-chloro-2-fluoro-3-(pyridin-3-yl)benzoate | Synthesis of scaffolds relevant to medicinal chemistry. |

The principle of selective C-Br bond activation extends to other key palladium-catalyzed cross-coupling reactions, enabling the formation of diverse bond types.

Negishi Coupling: This reaction utilizes organozinc reagents to form C-C bonds. wikipedia.orgorganic-chemistry.org The coupling of this compound with an organozinc compound (R-ZnX) would selectively yield the 3-substituted product, which is particularly useful for introducing alkyl or benzyl (B1604629) groups. synarchive.comresearchgate.net

Sonogashira Coupling: For the formation of C-C triple bonds, the Sonogashira reaction couples the aryl halide with a terminal alkyne. epa.govrsc.orgresearchgate.netacs.orgsoton.ac.uk This reaction, catalyzed by palladium and a copper(I) co-catalyst, would selectively occur at the C-Br bond, providing a direct route to 3-alkynyl-4-chloro-2-fluorobenzoate derivatives. These products are valuable intermediates for synthesizing complex heterocycles and conjugated materials.

Buchwald-Hartwig Amination: This powerful method forms C-N and C-O bonds by coupling aryl halides with amines, alcohols, or their derivatives. wikipedia.orglibretexts.org Applying this reaction to this compound would selectively introduce an amine (C-N) or ether (C-O) linkage at the C-3 position, providing access to substituted anilines and phenols that are important in medicinal chemistry. rsc.orgresearchgate.net

Table 2: Versatility in Palladium-Catalyzed Cross-Coupling

| Reaction | Coupling Partner | Bond Formed | Expected Product Class |

|---|---|---|---|

| Negishi | Alkylzinc halide (e.g., CH₃ZnCl) | C(sp²)-C(sp³) | 3-Alkyl-4-chloro-2-fluorobenzoates |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | C(sp²)-C(sp) | 3-Alkynyl-4-chloro-2-fluorobenzoates |

| Buchwald-Hartwig (C-N) | Amine (e.g., Morpholine) | C(sp²)-N | 3-Amino-4-chloro-2-fluorobenzoates |

| Buchwald-Hartwig (C-O) | Alcohol (e.g., Phenol) | C(sp²)-O | 3-Aryloxy-4-chloro-2-fluorobenzoates |

The true synthetic power of this compound lies in its capacity for sequential, site-selective functionalization. nih.govrsc.org After the initial, highly selective coupling at the C-Br bond, the C-Cl bond remains available for a second, distinct cross-coupling reaction under more forcing conditions. rsc.orgresearchgate.net This one-pot, sequential coupling strategy is highly efficient as it avoids the need to isolate and purify the intermediate mono-coupled product. nih.govnih.govresearchgate.net

For example, a Suzuki-Miyaura reaction could first be performed selectively at the C-Br position. Following this, a new set of reagents (e.g., an amine and a suitable catalyst system for Buchwald-Hartwig amination) could be added to the same reaction vessel to functionalize the C-Cl position. This approach allows for the programmed and convergent synthesis of highly substituted, trifunctionalized aromatic cores from a single starting material.

Precursor for the Synthesis of Complex Organic Molecules

Beyond its direct use in cross-coupling, this compound serves as a foundational precursor for more elaborate molecular scaffolds, particularly those containing fluorine, which are of high interest in medicinal and materials chemistry.

Fluorine-containing molecules are of immense importance in pharmaceuticals and agrochemicals due to fluorine's unique ability to modulate properties such as metabolic stability, lipophilicity, and binding affinity. taylorfrancis.come-bookshelf.de this compound is an excellent starting point for building such scaffolds.

Following selective functionalization at the bromine and chlorine positions, the resulting polysubstituted aromatic ring can undergo further transformations. For instance, the introduction of an ortho-amino or ortho-hydroxyl group via cross-coupling can set the stage for intramolecular cyclization reactions to form fluorinated heterocycles like benzofurans, indoles, or quinolines. beilstein-journals.orgnih.gov The ester group itself can be hydrolyzed to the corresponding carboxylic acid or reduced to a benzyl alcohol, providing additional handles for derivatization.

Divergent synthesis is a powerful strategy for generating a large number of structurally diverse compounds from a common intermediate, which is essential for drug discovery and chemical biology. rsc.orgwikipedia.orgnih.govmdpi.com The trifunctional nature of this compound makes it an ideal starting point for such a strategy. mdpi.org

From this single precursor, a vast chemical library can be constructed. A first diversification step can be achieved by reacting the C-Br position with a library of building blocks (e.g., various boronic acids). Each of these products can then be subjected to a second diversification step at the C-Cl position with a different set of building blocks (e.g., various amines). Finally, a third level of diversity can be introduced by transforming the ethyl ester group. This approach allows for the rapid and efficient exploration of chemical space around a core fluorinated aromatic scaffold.

Role in the Development of Fine Chemicals and Specialized Intermediates

This compound is a halogenated aromatic compound recognized for its potential as a versatile building block in advanced organic synthesis. While specific, detailed research findings on its direct application are not extensively documented in publicly available literature, its structural features—a polysubstituted benzene (B151609) ring containing bromine, chlorine, and fluorine atoms, alongside an ethyl ester functional group—provide a clear indication of its utility in constructing complex molecules. The strategic placement of these distinct halogens and the ester group offers multiple reactive sites, enabling chemists to perform a variety of chemical transformations selectively. This positions the compound as a valuable intermediate for the synthesis of fine chemicals, particularly in the pharmaceutical and agrochemical industries.

The synthetic value of this compound lies in the differential reactivity of its functional groups. The carbon-bromine bond is a well-established reactive site for metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and vinyl groups, through reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for creating carbon-carbon bonds, which form the backbone of many complex organic molecules.

The presence of chlorine and fluorine atoms further enhances the compound's utility. Although generally less reactive than bromine in cross-coupling reactions, they can participate in nucleophilic aromatic substitution (SNA) reactions, particularly when the aromatic ring is activated. The high electronegativity of the fluorine atom, in particular, influences the electron density of the benzene ring, which can affect the regioselectivity and rate of subsequent reactions.

The ethyl ester group is another key functional handle. It can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This carboxylic acid derivative can then be used in a variety of subsequent reactions, such as amide bond formation, which is a cornerstone of medicinal chemistry. Alternatively, the ester can be reduced to a primary alcohol, providing another pathway for molecular elaboration.

The combination of these reactive sites allows for a modular approach to synthesis, where each part of the molecule can be modified in a controlled sequence to build up molecular complexity. This makes this compound and its isomers, such as Ethyl 4-bromo-3-chloro-5-fluorobenzoate, valuable starting materials for creating libraries of compounds for drug discovery and for the development of specialized chemicals with tailored properties. moldb.com

Below is a data table outlining the potential synthetic transformations that a molecule like this compound can undergo, highlighting its role as a versatile intermediate.

| Reactive Site | Reaction Type | Typical Reagents | Resulting Intermediate/Product |

| C-Br Bond | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted derivative |

| C-Br Bond | Heck Coupling | Alkene, Pd catalyst, Base | Vinyl-substituted derivative |

| C-Br Bond | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl-substituted derivative |

| C-Cl/C-F Bonds | Nucleophilic Aromatic Substitution | Nucleophiles (e.g., amines, alkoxides) | Amino or ether-linked derivatives |

| Ester Group | Hydrolysis | Acid or Base (e.g., HCl, NaOH) | 3-bromo-4-chloro-2-fluorobenzoic acid |

| Ester Group | Reduction | Reducing agent (e.g., LiAlH₄) | (3-bromo-4-chloro-2-fluorophenyl)methanol |

| Ester Group | Amidation | Amine, activating agent | N-substituted amide derivative |

Future Research Directions and Unexplored Reactivities

Development of Novel Catalytic Systems for Highly Selective Transformations

The selective functionalization of polyhalogenated aromatic compounds remains a formidable challenge in organic synthesis. Future research will likely focus on the development of sophisticated catalytic systems capable of discriminating between the different carbon-halogen bonds within Ethyl 3-bromo-4-chloro-2-fluorobenzoate.

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. purechemistry.org However, a significant limitation has been the poor reactivity of aryl chlorides compared to their bromide and iodide counterparts. libretexts.org Recent advancements have seen the development of catalysts based on bulky, electron-rich phosphines and carbenes that show promise for activating aryl chlorides under milder conditions. libretexts.org Future work could involve designing and screening novel palladium catalysts and ligands specifically tailored for the selective cross-coupling of polyhalogenated benzoates. The goal would be to achieve high chemoselectivity, allowing for the sequential and site-specific replacement of the bromo, chloro, and even the typically more inert fluoro substituents.

Furthermore, the exploration of dual-metal catalysis, where two different metals with orthogonal reactivity are employed, could offer new strategies for selective transformations. youtube.com For instance, one metal could selectively activate the C-Br bond, while another could target the C-Cl or C-F bond, enabling the construction of complex molecular architectures in a controlled manner.

| Catalyst System Type | Potential Advantage for Polyhalogenated Benzoates | Key Research Focus |

| Bulky, Electron-Rich Ligand/Palladium | Enhanced reactivity for less reactive C-Cl bonds. | Design of ligands to control selectivity between C-Br and C-Cl. |

| N-Heterocyclic Carbene (NHC)/Palladium | High thermal stability and activity for challenging couplings. | Tuning NHC steric and electronic properties for site-selectivity. |

| Dual-Metal Catalysis (e.g., Pd/Cu, Pd/Ni) | Orthogonal reactivity for sequential functionalization. | Investigating synergistic effects and reaction conditions. |

| Photoredox Catalysis | Mild reaction conditions and novel reaction pathways. | Exploring light-mediated selective C-halogen bond activation. |

Green Chemistry Approaches in the Synthesis and Derivatization of Polyhalogenated Benzoates

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact and improve efficiency. Future research on this compound will undoubtedly incorporate these principles.

A key area of focus will be the use of more environmentally benign solvents. While many organic reactions rely on volatile organic solvents, research into using water, fluoroalcohols, or other sustainable alternatives is gaining traction. wuxiapptec.com For instance, micellar catalysis in water has shown promise for Suzuki-Miyaura couplings under mild conditions. longdom.org Developing aqueous-based systems for the synthesis and derivatization of polyhalogenated benzoates would significantly reduce the environmental footprint of these processes.

Biocatalysis represents another promising green approach. The use of enzymes as catalysts offers high selectivity under mild, aqueous conditions. nih.gov While the direct enzymatic halogenation of aromatic compounds is known, future research could explore the use of halogenases or other engineered enzymes for the selective dehalogenation or functionalization of polyhalogenated substrates like this compound. libretexts.org This could provide access to novel derivatives that are difficult to obtain through traditional chemical methods.

Energy efficiency is another cornerstone of green chemistry. The use of alternative energy sources such as microwave irradiation or mechanochemical methods like ball milling can significantly reduce reaction times and energy consumption. nih.gov Investigating the application of these techniques to the synthesis and reactions of polyhalogenated benzoates could lead to more sustainable and efficient processes.

| Green Chemistry Approach | Application to Polyhalogenated Benzoates | Potential Benefits |

| Sustainable Solvents | Use of water, ionic liquids, or supercritical fluids. | Reduced toxicity, improved safety, and easier product separation. |

| Biocatalysis | Employing enzymes (e.g., halogenases, hydrolases). | High selectivity, mild reaction conditions, and reduced waste. |

| Alternative Energy Sources | Microwave irradiation, sonication, mechanochemistry. | Faster reaction rates, lower energy consumption, and solvent-free options. |

| Atom Economy | Designing reactions that maximize the incorporation of all starting materials into the final product. | Reduced waste and increased efficiency. |

Advanced Spectroscopic and Analytical Techniques for Reaction Monitoring and Product Elucidation

The complexity of reactions involving polyhalogenated compounds necessitates the use of advanced analytical techniques for real-time monitoring and unambiguous product characterization.